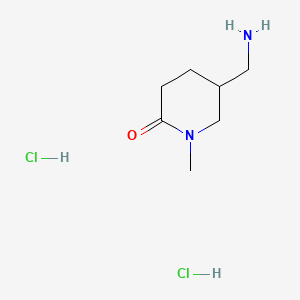![molecular formula C17H13N5 B15358706 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a complex organic compound belonging to the class of triazolo[1,5-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrazine core. One common method includes the cyclization of appropriate precursors under specific conditions, such as heating or using catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce phenolic derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer, bacterial infections, and neurological disorders.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound may act as an enzyme inhibitor, receptor modulator, or signaling molecule, depending on its application.
Comparison with Similar Compounds
Triazolo[1,5-a]pyrimidines: These compounds share a similar triazolo core but differ in their substituents and biological activities.
Phenylphenyl derivatives: Other compounds containing phenylphenyl moieties may exhibit similar properties but differ in their core structures.
Uniqueness: 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine stands out due to its specific combination of structural features, which contribute to its unique chemical and biological properties
Properties
Molecular Formula |
C17H13N5 |
|---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
5-(2-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C17H13N5/c18-17-20-16-11-19-10-15(22(16)21-17)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H2,18,21) |
InChI Key |
XSDWBMUWPOJSNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=CC4=NC(=NN34)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



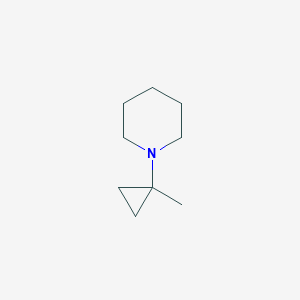
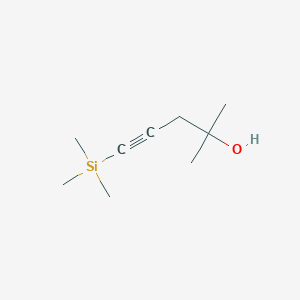
![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)

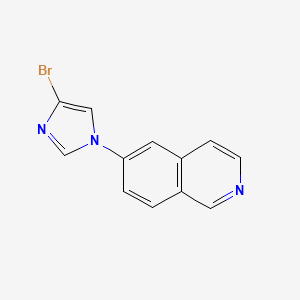
![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)

![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
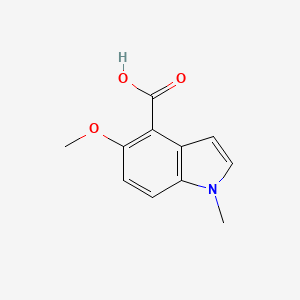
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
